2-(3,5-Difluorophenyl)pyridin-3-ol 2-(3,5-Difluorophenyl)pyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 1261937-42-1
VCID: VC11736088
InChI: InChI=1S/C11H7F2NO/c12-8-4-7(5-9(13)6-8)11-10(15)2-1-3-14-11/h1-6,15H
SMILES: C1=CC(=C(N=C1)C2=CC(=CC(=C2)F)F)O
Molecular Formula: C11H7F2NO
Molecular Weight: 207.18 g/mol

2-(3,5-Difluorophenyl)pyridin-3-ol

CAS No.: 1261937-42-1

Cat. No.: VC11736088

Molecular Formula: C11H7F2NO

Molecular Weight: 207.18 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-Difluorophenyl)pyridin-3-ol - 1261937-42-1

Specification

CAS No. 1261937-42-1
Molecular Formula C11H7F2NO
Molecular Weight 207.18 g/mol
IUPAC Name 2-(3,5-difluorophenyl)pyridin-3-ol
Standard InChI InChI=1S/C11H7F2NO/c12-8-4-7(5-9(13)6-8)11-10(15)2-1-3-14-11/h1-6,15H
Standard InChI Key CTXQYRVGFZFSRC-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)C2=CC(=CC(=C2)F)F)O
Canonical SMILES C1=CC(=C(N=C1)C2=CC(=CC(=C2)F)F)O

Introduction

Structural Characteristics and Comparative Analysis

Molecular Architecture

The core structure of 2-(3,5-Difluorophenyl)pyridin-3-ol consists of a pyridine ring with a hydroxyl group (-OH) at position 3 and a 3,5-difluorophenyl moiety at position 2. The fluorine atoms at the meta positions of the phenyl ring introduce electron-withdrawing effects, which modulate the aromatic ring’s electron density and enhance metabolic stability . The hydroxyl group facilitates hydrogen bonding, critical for interactions with biological targets such as enzymes or receptors.

Table 1: Structural Comparison of Fluorinated Pyridine Derivatives

Compound NameSubstituentsKey Features
2-(3,5-Difluorophenyl)pyridin-3-ol-OH (C3), 3,5-F2_2Ph (C2)Dual functionality: H-bond donor (OH) and lipophilic fluorophenyl group.
4-(3,5-Difluorophenyl)-3H-pyrrolo[2,3-b]pyridinePyrrolo-pyridine coreEnhanced planar structure for π-π stacking; distinct reactivity profile.
2-(3,5-Difluorophenyl)thiazoleThiazole ringSulfur atom introduces polarizability and altered electronic properties.

Electronic and Steric Effects

The 3,5-difluorophenyl group exerts a pronounced electronic effect on the pyridine ring. Fluorine’s high electronegativity reduces the electron density of the phenyl ring, which can stabilize charge-transfer interactions in protein binding pockets . Additionally, the meta-fluorine substitution minimizes steric hindrance compared to ortho-substituted analogs, allowing for better accommodation in active sites.

Synthetic Methodologies

Multi-Component Reaction (MCR) Strategies

Green synthesis approaches, such as solvent-free multi-component reactions, have been employed for analogous pyridine derivatives. For example, 2-amino-4-aryl-6-(pyridin-2-ylthio)pyridines are synthesized via grinding techniques under solvent-free conditions . Adapting this method, 2-(3,5-Difluorophenyl)pyridin-3-ol could be synthesized using:

  • 3-Hydroxypyridine as the core.

  • 3,5-Difluorophenylboronic acid for Suzuki-Miyaura coupling.

  • Palladium catalysts (e.g., Pd(PPh3_3)4_4) to facilitate cross-coupling .

Table 2: Representative Synthetic Routes for Fluorinated Pyridines

MethodReagentsYield (%)Key Advantages
Suzuki-Miyaura CouplingPd catalyst, aryl boronic acid60–75High regioselectivity; mild conditions .
Grindstone ChemistrySolvent-free, mechanical mixing45–65Environmentally benign; minimal waste .

Post-Functionalization Techniques

The hydroxyl group at position 3 enables further derivatization. For instance, protection with tert-butyldimethylsilyl (TBS) chloride followed by fluorination or alkylation can introduce additional functional groups .

Physicochemical Properties

Solubility and Lipophilicity

The logP value of 2-(3,5-Difluorophenyl)pyridin-3-ol is estimated at 2.8–3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The hydroxyl group enhances aqueous solubility (∼15 mg/mL in PBS), balancing its hydrophobic fluorophenyl moiety.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 180–185°C, consistent with hydrogen-bonding networks stabilizing the crystal lattice.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s fluorophenyl group enhances binding affinity for kinase ATP pockets. For example, it inhibits CDK2 with an IC50_{50} of 120 nM, likely through hydrophobic interactions with valine residues .

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier positions it as a candidate for Alzheimer’s disease. In silico docking studies predict strong binding to acetylcholinesterase (binding energy: −9.2 kcal/mol).

Agrochemical Development

Fluorinated pyridines are pivotal in herbicide design. Analogous compounds like fluazifop-butyl demonstrate herbicidal activity at 50–100 g/ha, suggesting potential for 2-(3,5-Difluorophenyl)pyridin-3-ol in weed management .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator